molecular formula C23H19N3O2S B2665018 N-(4-{2-[(4-phenoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide CAS No. 1024466-46-3

N-(4-{2-[(4-phenoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide

Cat. No.: B2665018
CAS No.: 1024466-46-3
M. Wt: 401.48
InChI Key: UZVJZAGZGBYWFL-UHFFFAOYSA-N
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Description

N-(4-{2-[(4-phenoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{2-[(4-phenoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide typically involves multiple steps. One common route starts with the preparation of the thiazole ring, which can be synthesized by reacting acetophenone or cyclohexanone with thiourea in the presence of iodine . The phenoxyphenyl group is then introduced through a nucleophilic aromatic substitution reaction. Finally, the acetamide group is added via an acylation reaction using acetic anhydride or acetyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to increase reaction rates. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-{2-[(4-phenoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenoxy derivatives.

Mechanism of Action

The mechanism of action of N-(4-{2-[(4-phenoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in cell proliferation, leading to its potential use as an anticancer agent . The compound’s thiazole ring can interact with DNA, disrupting its function and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{2-[(4-phenoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide is unique due to its combination of a phenoxyphenyl group and a thiazole ring, which imparts specific chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development in various fields.

Properties

IUPAC Name

N-[4-[2-(4-phenoxyanilino)-1,3-thiazol-4-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2S/c1-16(27)24-18-9-7-17(8-10-18)22-15-29-23(26-22)25-19-11-13-21(14-12-19)28-20-5-3-2-4-6-20/h2-15H,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZVJZAGZGBYWFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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